

Application Notes and Protocols: 4-lodopyrazole in Catalysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-iodopyrazole** as a versatile building block in metal-catalyzed cross-coupling reactions. Detailed protocols and quantitative data are presented to facilitate the application of these methodologies in research and development settings, particularly in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

4-lodopyrazole is a valuable synthetic intermediate, primarily utilized as a reactant in a variety of palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the carboniodine bond makes it an excellent substrate for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While the pyrazole moiety itself can act as a ligand, often requiring N-H protection to prevent catalyst inhibition, **4-iodopyrazole**'s primary role in the cited catalytic systems is that of an electrophilic coupling partner.

Applications in Catalysis

4-lodopyrazole is a key substrate in several critical catalytic reactions, including:

 Suzuki-Miyaura Coupling: For the formation of C-C bonds by reacting with boronic acids or esters.



- Sonogashira Coupling: For the synthesis of substituted alkynes through reaction with terminal alkynes.
- Buchwald-Hartwig Amination: For the formation of C-N bonds.
- C-O Coupling Reactions: For the synthesis of ethers and other oxygen-containing compounds.

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is largely dictated by the strength of the carbon-halogen bond, following the general trend: C-I > C-Br > C-CI.[1]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 4-lodopyrazoles

4- lodopyr azole Substra te	Couplin g Partner	Catalyst System	Base	Solvent	Temp. (°C)	Yield (%)	Referen ce
1-Boc-4- iodopyra zole	Arylboron ic acids	Pd(OAc) ₂ (2 mol%), SPhos (4 mol%)	KF	Toluene/ H ₂ O	80	75-98	[2]
1-PMB-4- iodopyra zole	Arylboron ic acids	Pd(OAc) ₂ (2 mol%), SPhos (4 mol%)	KF	Toluene/ H ₂ O	80	80-95	[2]
1-H-3- iodopyra zole	Arylboron ic acids	PdCl ₂ (dp pf) (5 mol%)	Na ₂ CO ₃	Dioxane/ H₂O	100	78	[2]
1-benzyl- 4- iodopyra zole	Phenylbo ronic acid	Pd(OAc) ₂ (2 mol%)	K2CO3	DMA	-	74	[3]



Table 2: Sonogashira Coupling of 4-lodopyrazoles

4- lodopyraz ole Substrate	Coupling Partner	Catalyst System	Base/Sol vent	Temp.	Yield	Referenc e
Various 4- iodopyrazol es	Terminal alkynes	Pd(PPh ₃) ₂ Cl ₂ (2 mol%), Cul (4 mol%)	Triethylami ne	RT	High	

Table 3: Copper-Catalyzed C-O Coupling of 4-

<u>lodopyrazoles</u>

4- lodopyr azole Substra te	Alcohol	Catalyst System	Base	Temp. (°C)	Time (h)	Yield (%)	Referen ce
4-iodo- 1H-1- tritylpyraz ole	Allyl alcohol	Cul (20 mol%), 3,4,7,8-tetrameth yl-1,10-phenanth roline (20 mol%)	tBuOK	130 (MW)	1	66	
N- alkenyl- 4-iodo- 1H- pyrazoles	Allyl alcohol	Cul	-	-	-	Moderate	

Experimental Protocols



General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated Aminopyrazoles

- A mixture of the corresponding halopyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv) in a mixture of 1,4-dioxane and water (v/v, 4:1) is placed in a sealed tube.
- The mixture is degassed with argon for 10-15 minutes.
- The reaction is then heated at 80-120 °C for 2-18 hours.
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Sonogashira Coupling

- A mixture of the iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%) in a suitable solvent (e.g., triethylamine) is stirred under an inert atmosphere at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
- The residue is then purified by column chromatography to afford the desired product.

General Procedure for Cul-Catalyzed Coupling of 4lodopyrazoles and Alcohols

• To a solution of the **4-iodopyrazole** derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 0.12 mmol) in the desired alcohol (2.0 mL) in a microwave vial, add 3,4,7,8-tetramethyl-1,10-

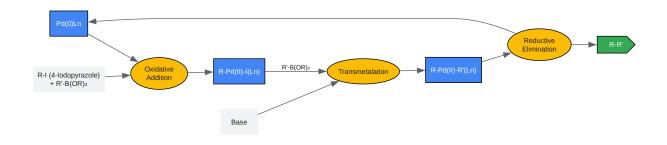


phenanthroline (20 mol%), CuI (20 mol%), and tBuOK (2.0 equiv).

- The mixture is stirred to form a solution, sealed, and heated at 130 °C for 1 hour under microwave irradiation.
- After cooling, the reaction is guenched by the addition of saturated aqueous NH₄Cl.
- The mixture is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are washed with brine, dried over MgSO₄, and filtered.
- The solvent is removed under reduced pressure, and the residue is purified by chromatography.

Visualizations Catalytic Cycles

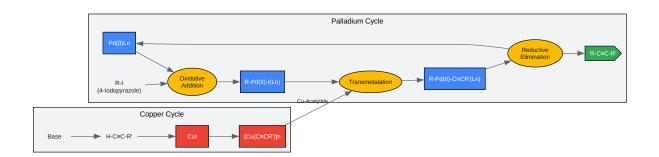
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, which are key transformations involving **4-iodopyrazole**.



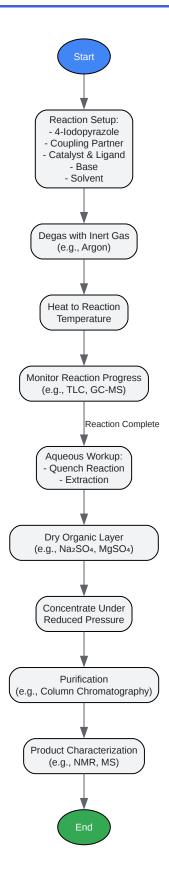
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Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.









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